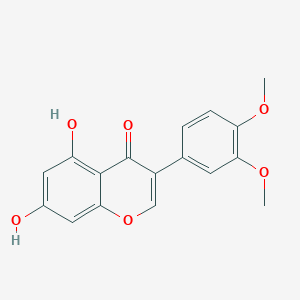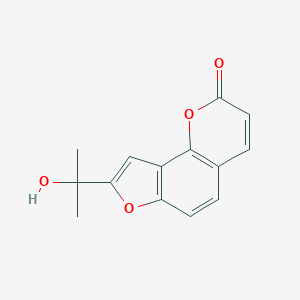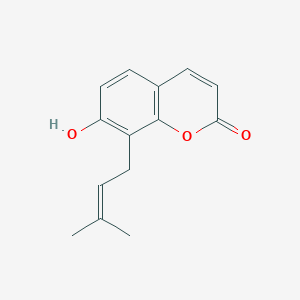
Ulopterol
Overview
Description
. It appears as a white crystalline powder and is soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . Ulopterol is derived from the root of the Peucedanum plant, specifically Peucedanum praeruptorum . This compound is known for its medicinal properties, including anti-inflammatory, antioxidant, antibacterial, and anti-tumor activities .
Mechanism of Action
Target of Action
Ulopterol, also known as Peucedanol, is a coumarin isolated from the leaves of Toddalia asiatica (L.) Lam . It has been found to exhibit potent antibacterial and antifungal activities . The primary targets of this compound are various strains of bacteria and fungi . It has also been reported to inhibit the activities of cholinesterases such as acetylcholinesterase and butyrylcholinesterase .
Mode of Action
Its antibacterial and antifungal activities suggest that it interacts with the cellular components of these microorganisms, leading to their inhibition or death . In the case of cholinesterases, this compound likely binds to the active site of these enzymes, preventing them from breaking down acetylcholine and thus increasing the levels of this neurotransmitter .
Biochemical Pathways
This compound’s impact on biochemical pathways is primarily related to its antimicrobial activity and its inhibition of cholinesterases. In the case of its antimicrobial activity, this compound may disrupt essential biochemical pathways in bacteria and fungi, leading to their death . When it comes to cholinesterases, this compound’s inhibition of these enzymes leads to an increase in acetylcholine levels, which can affect various cholinergic pathways in the body .
Pharmacokinetics
Given its potent antimicrobial activities, it is likely that this compound is able to reach its target sites in sufficient concentrations .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial and fungal growth, making it a potential candidate for the development of new antimicrobial agents . Additionally, its ability to inhibit cholinesterases can lead to increased acetylcholine levels, which could have various effects depending on the specific physiological context .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds could potentially affect this compound’s bioavailability and efficacy. Furthermore, factors such as pH and temperature could also impact this compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
Ulopterol interacts with various enzymes, proteins, and other biomolecules, contributing to its antibacterial and antifungal activities
Cellular Effects
This compound has been found to exhibit strong antibacterial activities against various bacteria . It is suggested that this compound may exert its effects by interacting with bacterial cell membranes, causing protein leakage .
Molecular Mechanism
It is suggested that its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes
Temporal Effects in Laboratory Settings
Its antibacterial and antifungal activities suggest that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ulopterol can be synthesized through various chemical reactions involving the appropriate precursors. the most common method involves the extraction from natural sources.
Industrial Production Methods: this compound is primarily extracted from the Peucedanum plant. The process involves grinding the plant material into a powder, followed by extraction with solvents such as ethanol or ether . The extract is then subjected to distillation, condensation, and filtration to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Ulopterol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Ulopterol has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
Ulopterol shares similarities with other coumarin compounds, such as:
This compound 7-O-glucoside: This compound has a glucoside ring attached to the C-7 position, enhancing its solubility and bioavailability.
Methylpeucedanol: A methylated derivative of this compound with similar biological activities.
Uniqueness: this compound’s unique combination of anti-inflammatory, antioxidant, antibacterial, and anti-tumor properties distinguishes it from other similar compounds. Its diverse applications in medicine, cosmetics, and industry further highlight its significance.
Properties
IUPAC Name |
6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2,18)13(16)7-10-6-9-4-5-14(17)20-12(9)8-11(10)19-3/h4-6,8,13,16,18H,7H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLKKFPQJANWMM-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950831 | |
| Record name | 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28095-18-3 | |
| Record name | Ulopterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028095183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















